3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC14741493
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)8-15-14(17)13-10(2)16-18-11(13)3/h4-7H,8H2,1-3H3,(H,15,17) |
| Standard InChI Key | FJTAWRXMIAXBGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide, reflects its intricate structure (Table 1). The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at positions 3 and 5. The carboxamide group at position 4 is linked to a 4-methylbenzyl substituent, introducing aromatic and hydrophobic properties.
Table 1: Key Chemical Properties of 3,5-Dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 3,5-dimethyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C)C |
| InChI Key | FJTAWRXMIAXBGO-UHFFFAOYSA-N |
The oxazole ring’s electron-rich nature and the benzyl group’s hydrophobicity suggest potential interactions with biological targets or organic semiconductors .
Synthesis and Preparation Methods
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole Formation | AcOH, NH, 100°C, 12h | 65–75 |
| Carboxylic Acid Activation | DCC, DMAP, DCM, RT | 85–90 |
| Amide Bond Formation | 4-Methylbenzylamine, RT, 24h | 70–80 |
Industrial-scale production would likely optimize these steps for cost efficiency, employing continuous-flow reactors or microwave-assisted synthesis .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid structure:
-
Polar Groups: The oxazole ring and carboxamide moiety enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
Hydrophobic Groups: The 4-methylbenzyl substituent increases lipophilicity, favoring solubility in organic solvents like chloroform or ethyl acetate.
Experimental data on melting points, boiling points, or partition coefficients (LogP) remain unreported. Computational models predict a LogP of ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Applications in Material Science and Optoelectronics
| Compound | Emission λ (nm) | EQE (%) | Application |
|---|---|---|---|
| Sulfonyl-oxazole | 450 | 6.2 | OLEDs |
| Proposed Target Compound | Predicted 460 | N/A | Organic Photovoltaics |
Future Research Directions
-
Synthetic Optimization: Develop catalyst-free or green chemistry routes to improve atom economy.
-
Biological Screening: Prioritize assays against antibiotic-resistant bacteria (e.g., MRSA) and glioblastoma cell lines.
-
Computational Modeling: Use DFT calculations to predict charge transport properties for optoelectronic applications .
-
Toxicokinetic Studies: Assess acute toxicity in rodent models to establish preliminary safety thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume